molecular formula C14H17ClN2O B5151163 1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole

1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole

Cat. No. B5151163
M. Wt: 264.75 g/mol
InChI Key: YQDDBSISRJBMIW-UHFFFAOYSA-N
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Description

1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole, commonly known as CP55940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This molecule has been extensively studied in the scientific community for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

CP55940 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of signaling events that ultimately result in its biological effects.
Biochemical and Physiological Effects:
CP55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using CP55940 in lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for precise targeting of these receptors. However, its high affinity and potency can also make it difficult to study the physiological effects of lower doses. Additionally, the potential for off-target effects and toxicity must be carefully considered.

Future Directions

There are many potential future directions for research involving CP55940. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. Additionally, further studies are needed to better understand its mechanism of action and potential side effects, as well as its potential as a tool for studying the endocannabinoid system.

Synthesis Methods

CP55940 is synthesized through a multi-step process involving the reaction of 2-chlorophenol with 1-bromo-5-pentanol to form 1-(5-bromopentyl)-2-chlorobenzene. This intermediate is then reacted with imidazole in the presence of a base to yield CP55940.

Scientific Research Applications

CP55940 is widely used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.

properties

IUPAC Name

1-[5-(2-chlorophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDDBSISRJBMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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